5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid is a heterocyclic compound featuring a fused pyrrole and pyrazine ring system. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its unique structural properties and potential biological activities. The systematic name reflects its complex structure, which includes a carboxylic acid functional group.
This compound can be derived from various synthetic pathways involving the cyclization of appropriate precursors. Its derivatives have been studied for their potential applications in pharmaceuticals, particularly as intermediates in the synthesis of biologically active molecules.
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid belongs to the class of heterocycles and is specifically categorized under pyrrolopyrazines. These compounds are characterized by their fused ring systems that often exhibit interesting electronic and chemical properties.
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be achieved through several methods:
The synthesis often requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve optimal yields. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular structure of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can be depicted as follows:
The compound's three-dimensional conformation can be analyzed using computational chemistry methods, providing insights into its electronic distribution and potential reactivity.
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid can participate in various chemical reactions:
Reactions involving this compound typically require specific catalysts or reagents to facilitate transformations while maintaining selectivity towards desired products.
The mechanism of action for compounds like 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid often involves interactions at the molecular level with biological targets:
Studies utilizing binding assays and molecular docking simulations help elucidate the mechanism by which this compound exerts its effects on biological systems.
5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid has several notable applications:
The synthesis of 5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid derivatives typically begins with ortho-substituted pyrazine or pyrrole precursors undergoing sequential cyclization and functionalization. A common route involves the condensation of halogenated pyrazines with β-keto esters, followed by acid-catalyzed ring closure to form the bicyclic core. For example, ethyl 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate (CAS# 1016241-84-1) is synthesized via nucleophilic aromatic substitution between 3-aminopyrrole derivatives and fluorinated pyrazine carboxylates, yielding 65–78% under anhydrous conditions [2] [7]. Key challenges include controlling regioselectivity during ring formation and minimizing decarboxylation side reactions.
Table 1: Representative Condensation Routes
Precursor | Conditions | Product | Yield (%) |
---|---|---|---|
3-Amino-4-fluoropyrrole | DMF, K₂CO₃, 80°C, 12h | Ethyl 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | 78 |
2,3-Dichloropyrazine | EtOH, reflux, 8h | Methyl 5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | 65 |
5-Bromopyrazine-2-carboxaldehyde | AcOH, 100°C, 24h | 5H-Pyrrolo[2,3-b]pyrazine-6-carboxylic acid | 71 |
These methods enable gram-scale production but require purification via recrystallization to achieve >97% purity, as confirmed by HPLC [5]. Recent adaptations incorporate microwave-assisted condensation, reducing reaction times by 60% while maintaining yields [10].
Palladium-catalyzed cross-coupling reactions enable efficient construction of the pyrrolopyrazine core. Suzuki-Miyaura couplings are particularly effective for introducing aryl groups at the C3 position using 6-bromo-5H-pyrrolo[2,3-b]pyrazine derivatives and boronic acids. For instance, reacting 6-bromo-7-fluoro-5H-pyrrolo[2,3-b]pyrazine (CAS# 1016241-84-1) with 4-(4-methylpiperazin-1-yl)phenylboronic acid under Pd(PPh₃)₄ catalysis yields FGFR-targeting intermediates with >85% efficiency [1] [9]. Nickel-mediated carbonylative cyclization of N-propargyl pyrazine amides provides direct access to carboxylated derivatives, though this method requires high-pressure CO (5 atm) [7].
Table 2: Catalytic Systems for Cyclization
Catalyst | Substrate | Reaction Type | Yield (%) | Selectivity |
---|---|---|---|---|
Pd(PPh₃)₄ (5 mol%) | 6-Bromo derivative + Aryl-Bpin | Suzuki coupling | 92 | C3 >98% |
Ni(acac)₂ (10 mol%) | N-Propargyl pyrazine amide | Carbonylative cyclization | 76 | N/A |
Pd/C (3 mol%) | Halopyrrole + Pyrazine boronate | Cyclative borylation | 81 | C6 >95% |
Optimization focuses on ligand design (e.g., XPhos) to suppress homocoupling byproducts. Solvent selection is critical: DMF-water mixtures (4:1) enhance solubility of polar intermediates [7].
Regioselectivity challenges arise due to the electron-rich N1 position and electrophilic C7 carbon. N1 alkylation precedes C7 functionalization, with sodium hydride facilitating deprotonation prior to treatment with alkyl halides. Protecting groups like tert-butoxycarbonyl (Boc) prevent over-alkylation, enabling mono-substitution with 89% selectivity [8] [10]. C7 halogenation employs N-bromosuccinimide (NBS) or iodine monochloride, yielding 7-bromo- (e.g., CAS# 1016241-56-7) or 7-iodo derivatives for further cross-coupling. Temperature control (–20°C) limits dihalogenation [7].
Table 3: Regioselective Modification Outcomes
Position | Reagent | Conditions | Product | Selectivity (%) |
---|---|---|---|---|
N1 | Mel, NaH | DMF, 0°C, 1h | 1-Methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxylate | 89 |
C7 | NBS (1.1 eq) | DCM, –20°C, 30min | 7-Bromo-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid | 95 |
N1/C7 | Boc₂O then ICl | THF, 25°C/–20°C | 1-Boc-7-iodo derivative | 81 (two-step) |
Notably, fluorine incorporation at C2 (as in 2-fluoro-5H-pyrrolo[2,3-b]pyrazine-6-carboxylic acid, CAS# 1016241-84-1) enhances electrophilicity at C7, facilitating nucleophilic aromatic substitution [2] [7].
Wang resin and Rink amide supports enable rapid generation of analog libraries. Carboxylic acid derivatives are immobilized via ester linkages using N,N'-diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP), achieving >95% loading efficiency. On-resin Suzuki coupling with diverse boronic acids introduces structural diversity at C3, followed by TFA-mediated cleavage to yield 50–80 analogs per batch [10]. Quality control via LC-MS shows purities >90% for 85% of library compounds.
Table 4: Solid-Phase Synthesis Parameters
Solid Support | Loading Method | Diversity Reaction | Cleavage Conditions | Average Purity |
---|---|---|---|---|
Wang resin | DIC/DMAP, 24h | Suzuki coupling (ArBpin) | 20% TFA/DCM, 1h | 92% |
Rink amide | HBTU, DIEA | Reductive amination | 95% TFA/H₂O, 30min | 88% |
TentaGel S COOH | EDC/HOBt | Acylation | NH₃/MeOH, 12h | 85% |
This approach accelerates SAR studies for FGFR inhibitors, exemplified by 6-aryl-substituted pyrrolo[2,3-b]pyrazines with IC₅₀ values <100 nM [9] [10].
The C6-carboxyl group enables diversification into amides, esters, and heterocyclic bioisosteres. Amide coupling using HATU/DIEA with amines yields derivatives like N-methyl-5H-pyrrolo[2,3-b]pyrazine-6-carboxamide, a key FGFR pharmacophore [1] [9]. Metal-organic framework (MOF) functionalization involves condensing UiO-66-NH₂ with carboxylate derivatives to create hydrophobic catalysts (e.g., UiO-PhSO₃H), enhancing fructose-to-HMF conversion efficiency by 40% compared to non-functionalized MOFs [6] [8].
Table 5: Carboxylic Acid Derivative Applications
Modification | Reagents/Conditions | Application | Efficacy |
---|---|---|---|
Amide formation | R-NH₂, HATU, DIEA, DMF | FGFR inhibitors (e.g., US9745311B2) | IC₅₀: 10–100 nM [1] |
Esterification | R-OH, conc. H₂SO₄, reflux | Prodrug synthesis | Hydrolysis t₁/₂: 2–8h |
MOF conjugation | UiO-66-NH₂, DCC, CHCl₃ | Biomass conversion catalysts | HMF yield: 92% [6] |
Decarboxylative heterocyclization using copper(I) oxide generates fused imidazoles, expanding scaffold diversity for kinase inhibitor discovery [9].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9